![molecular formula C25H23N3O2 B4314265 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314265.png)
3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that combines anthraquinone and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Anthraquinone Core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound with phthalic anhydride, followed by cyclization.
Introduction of the Isoxazole Ring: This step involves the reaction of the anthraquinone derivative with hydroxylamine to form the isoxazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, anthracenes, and substituted isoxazoles.
Scientific Research Applications
3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- 3-[(butylamino)methyl]-6-methyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
This compound is unique due to its combination of anthraquinone and isoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
12-(butylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-4-12-26-20-14-19(27-16-9-7-8-15(2)13-16)21-22-23(20)28-30-25(22)18-11-6-5-10-17(18)24(21)29/h5-11,13-14,26-27H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUGRYVWRXGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one](/img/structure/B4314184.png)
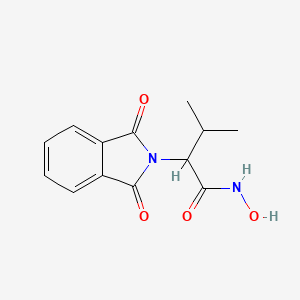
![4-[4-(methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4314193.png)
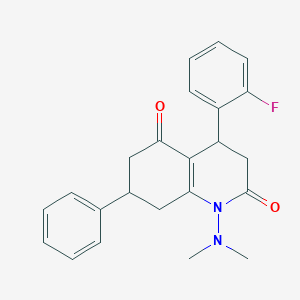
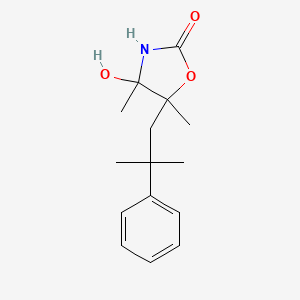
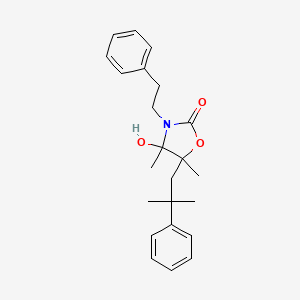
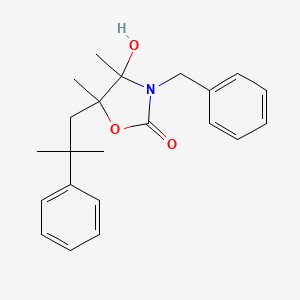
![ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4314249.png)
![3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314258.png)
![3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314266.png)
![N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE](/img/structure/B4314267.png)
![2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE](/img/structure/B4314268.png)
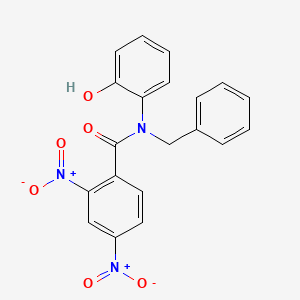
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314282.png)
